molecular formula C15H20N4O3S B5652537 N-[(1-methylpiperidin-4-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

N-[(1-methylpiperidin-4-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

Cat. No.: B5652537
M. Wt: 336.4 g/mol
InChI Key: GUAOMKXVOHVAIR-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-4-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide typically involves multiple steps. One common approach is the reaction of 1-methylpiperidine with an appropriate aldehyde to form the imine intermediate. This intermediate is then reacted with a nitrophenylmethylsulfanyl acetamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-4-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-[(1-methylpiperidin-4-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpiperidin-4-ylidene)hydroxylamine hydrochloride
  • N-[(1-methylpiperidin-4-ylidene)amino]pyridine-4-carboxamide

Uniqueness

N-[(1-methylpiperidin-4-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide is unique due to its combination of a piperidine ring, nitrophenyl group, and sulfanylacetamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-18-8-6-13(7-9-18)16-17-15(20)11-23-10-12-2-4-14(5-3-12)19(21)22/h2-5H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAOMKXVOHVAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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